molecular formula C13H13NO2 B14149106 1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- CAS No. 89068-54-2

1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)-

Cat. No.: B14149106
CAS No.: 89068-54-2
M. Wt: 215.25 g/mol
InChI Key: ZIENPGZGXSDBIH-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- is a compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl and methylphenyl groups. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- typically involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyrrole derivatives. These products can have different properties and applications based on the introduced functional groups.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α . The compound may also interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

89068-54-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3,4-dimethyl-1-(4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C13H13NO2/c1-8-4-6-11(7-5-8)14-12(15)9(2)10(3)13(14)16/h4-7H,1-3H3

InChI Key

ZIENPGZGXSDBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C)C

Origin of Product

United States

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